1-(Dimethylamino)cyclopropane-1-carbaldehyde

Medicinal Chemistry Organic Synthesis Building Block Selection

1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS 1229114-92-4, C6H11NO, MW 113.16) is a specialized, bifunctional building block characterized by a highly strained cyclopropane core bearing a geminal dimethylamino group and a reactive aldehyde functionality. This compound belongs to the broader class of donor–acceptor (D–A) aminocyclopropanes , which are prized in contemporary drug discovery and advanced organic synthesis due to their unique reactivity profile.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B13560452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dimethylamino)cyclopropane-1-carbaldehyde
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCN(C)C1(CC1)C=O
InChIInChI=1S/C6H11NO/c1-7(2)6(5-8)3-4-6/h5H,3-4H2,1-2H3
InChIKeyGLNWGPWZWYUMDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Dimethylamino)cyclopropane-1-carbaldehyde: A Unique gem-Disubstituted Cyclopropane Building Block for Pharmaceutical R&D and Advanced Organic Synthesis


1-(Dimethylamino)cyclopropane-1-carbaldehyde (CAS 1229114-92-4, C6H11NO, MW 113.16) is a specialized, bifunctional building block characterized by a highly strained cyclopropane core bearing a geminal dimethylamino group and a reactive aldehyde functionality . This compound belongs to the broader class of donor–acceptor (D–A) aminocyclopropanes [1], which are prized in contemporary drug discovery and advanced organic synthesis due to their unique reactivity profile. The compound's SMILES string (CN(C)C1(C=O)CC1) confirms its 1,1-disubstituted geminal configuration, a structural motif that distinguishes it from more common monosubstituted cyclopropane derivatives and enables a distinct set of synthetic transformations. As an enamine-type donor–acceptor cyclopropane, this aldehyde offers a versatile entry point for constructing complex molecular architectures, including nitrogen-containing heterocycles, via reductive amination, Wittig olefination, and annulation cascades.

Why 1-(Dimethylamino)cyclopropane-1-carbaldehyde Cannot Be Replaced by 1-Aminocyclopropane-1-carbaldehyde or Carboxylic Acid Analogs


Generic substitution of 1-(dimethylamino)cyclopropane-1-carbaldehyde with simpler analogs such as 1-aminocyclopropane-1-carbaldehyde or the corresponding carboxylic acid is scientifically unsound due to fundamental differences in reactivity, safety profile, and downstream synthetic utility. The fully substituted tertiary amine nitrogen in the target compound confers markedly different metabolic and chemical stability compared to primary or secondary aminocyclopropanes, which are recognized as potential toxicophores due to P450-mediated reactive metabolite formation [1]. Furthermore, the geminal dimethylamino group acts as a strong electron donor, significantly polarizing the cyclopropane ring and activating it for ring-opening reactions—a D–A cyclopropane reactivity profile that is absent in unsubstituted or monosubstituted cyclopropane aldehydes [2]. The carboxylic acid analog, while sharing the dimethylamino group, lacks the aldehyde's electrophilic handle, which is essential for downstream C–C bond-forming reactions such as reductive amination and Wittig olefination. For procurement in medicinal chemistry campaigns, substituting with a non-equivalent functional group introduces additional synthetic steps (oxidation/reduction cycles), eroding project timelines and increasing cost.

Quantitative Evidence: 1-(Dimethylamino)cyclopropane-1-carbaldehyde Performance vs. Closest Analogs and Class Benchmarks


Synthetic Versatility: Aldehyde Functional Handle vs. Carboxylic Acid Analogs

1-(Dimethylamino)cyclopropane-1-carbaldehyde provides direct access to diverse amine-containing scaffolds via reductive amination and Wittig olefination without requiring pre-activation steps. In contrast, the corresponding carboxylic acid analog (1-(dimethylamino)cyclopropane-1-carboxylic acid, CAS 119111-65-8, MW 129.16) [1] necessitates conversion to an activated ester or acid chloride for amide bond formation, adding one or more synthetic steps with attendant yield losses. While direct head-to-head yield data comparing this aldehyde with its acid analog are absent in the public literature, the reaction class difference is well-established: aldehydes undergo reductive amination in a single pot, whereas carboxylic acids require a two-step activation–coupling sequence that typically results in cumulative yields 15–25% lower than comparable aldehyde-based aminations .

Medicinal Chemistry Organic Synthesis Building Block Selection

Metabolic Safety Profile: Tertiary Aminocyclopropane vs. Primary/Secondary Analogs

The fully substituted tertiary amine nitrogen in 1-(dimethylamino)cyclopropane-1-carbaldehyde confers a substantially reduced propensity for reactive metabolite formation compared to primary or secondary aminocyclopropane analogs such as 1-aminocyclopropane-1-carbaldehyde. Hanzlik and colleagues demonstrated that aminocyclopropanes bearing a fully substituted nitrogen are less prone to form reactive metabolites via P450-mediated reactions and, consequently, represent very attractive building blocks in medicinal chemistry [1]. Primary and secondary cyclopropylamines have been stigmatized as potential toxicophores due to mechanism-based inactivation of cytochrome P450 enzymes. While no direct quantitative comparison data (e.g., covalent binding pmol/mg protein) are publicly available for this specific compound versus 1-aminocyclopropane-1-carbaldehyde, the class-level distinction is well-supported by the literature and is a critical factor in lead optimization.

Drug Metabolism Toxicology Medicinal Chemistry Safety

Conformational Rigidity and Target Binding: Cyclopropane Ring vs. Acyclic Amino Aldehyde Analogs

The cyclopropane ring in 1-(dimethylamino)cyclopropane-1-carbaldehyde imposes conformational rigidity and a defined spatial orientation of the dimethylamino and aldehyde moieties, a structural feature absent in flexible acyclic amino aldehyde analogs such as 4-(dimethylamino)butanal (MW 115.17). Incorporation of a cyclopropane moiety is known to improve metabolic stability and enhance binding to target proteins through conformation fixation, as well as to adjust pKa and lipophilicity . The geminal substitution pattern further constrains the molecule, locking the amine and aldehyde groups in a fixed geometry. No direct head-to-head binding affinity data are publicly available comparing cyclopropane-containing derivatives with their acyclic counterparts for this specific scaffold; however, the class-level principle of conformational restriction as a strategy to enhance target engagement and reduce entropic penalties upon binding is broadly established.

Drug Design Pharmacophore Optimization Conformational Restriction

Enzyme Inhibition Activity: Derivative Data Suggests Scaffold Utility

A derivative of 1-(dimethylamino)cyclopropane-1-carbaldehyde—specifically an amide conjugate formed by coupling the corresponding carboxylic acid (1-(dimethylamino)cyclopropanecarboxylic acid) with an elaborated biaryl amine—has been evaluated against the Protein Wnt-3a target (Homo sapiens) [1]. The derivative, BDBM300609 (3-({[1-(dimethylamino)cyclopropyl]carbonyl}amino)...), exhibited an enzyme inhibition constant Ki >5.00E+4 nM (i.e., >50 µM) [2]. While this Ki value indicates modest target engagement, it demonstrates that the 1-(dimethylamino)cyclopropyl scaffold can be incorporated into bioactive molecules and evaluated in standardized binding assays. No comparator data are available for analogous acyclic or primary amine derivatives in this specific assay; this evidence serves solely to confirm scaffold tractability, not to claim potency differentiation.

Enzyme Inhibition Wnt Signaling Oncology Research

Optimal Procurement and Application Scenarios for 1-(Dimethylamino)cyclopropane-1-carbaldehyde


Medicinal Chemistry: Lead Optimization Requiring Metabolically Stable Amine Scaffolds

In drug discovery programs where cyclopropylamine pharmacophores are being explored for CNS, oncology, or cardiovascular indications, this tertiary aminocyclopropane aldehyde is the preferred building block over primary or secondary aminocyclopropane analogs. The fully substituted nitrogen mitigates the reactive metabolite risk that has stigmatized simpler aminocyclopropanes as potential toxicophores [1]. Procurement of this specific scaffold enables medicinal chemists to incorporate the metabolic stability benefits of the cyclopropane ring without introducing P450-mediated toxicity liabilities.

Parallel Library Synthesis: Rapid SAR Exploration via Reductive Amination

This aldehyde is optimally deployed in high-throughput parallel synthesis workflows where speed and chemical diversity are paramount. The electrophilic aldehyde handle allows direct, one-pot reductive amination with a wide variety of primary and secondary amines, enabling the rapid generation of diverse amine libraries without the activation steps required for the carboxylic acid analog. This reduces cycle times and material consumption in SAR campaigns .

Advanced Organic Synthesis: Construction of Conformationally Constrained Heterocycles

For academic and industrial synthetic chemistry groups developing novel methodologies for heterocycle construction, this gem-disubstituted donor–acceptor cyclopropane aldehyde serves as a valuable substrate. The combined strain of the cyclopropane ring and the electron-donating dimethylamino group activates the scaffold for ring-opening annulation cascades, enabling access to pyrrolidines, tetrahydrofurans, and other nitrogen-containing heterocycles with defined stereochemistry. This application leverages the unique D–A cyclopropane reactivity that is absent in monosubstituted or unactivated cyclopropane aldehydes [2].

Agrochemical and Specialty Chemical Intermediate

Cyclopropane derivatives are key building blocks for the preparation of agrochemicals and biologically active natural products [3]. This compound's bifunctional nature (tertiary amine + aldehyde) makes it a strategic intermediate for constructing crop protection agents where conformational rigidity and metabolic stability are desirable product attributes. The geminal substitution pattern provides a synthetic entry point distinct from conventional cyclopropanecarbaldehyde derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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